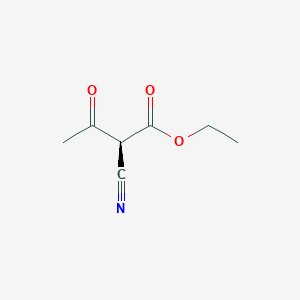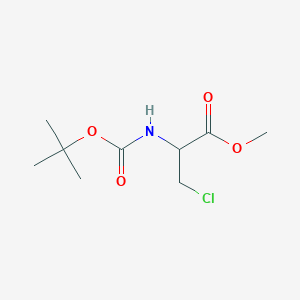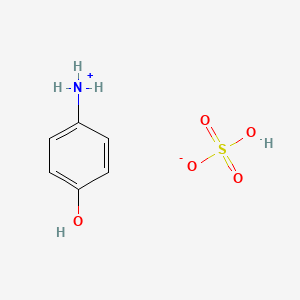
p-Hydroxyanilinium bisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Hydroxyanilinium bisulfate:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxyanilinium bisulfate typically involves the reaction of p-hydroxyaniline with sulfuric acid. The process can be summarized as follows:
Starting Materials: p-Hydroxyaniline and sulfuric acid.
Reaction Conditions: The reaction is carried out under controlled temperature conditions to avoid decomposition. The mixture is stirred until the reaction is complete.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Hydroxyanilinium bisulfate can undergo oxidation reactions, where the hydroxyl group is oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form p-aminophenol under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: p-Aminophenol.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: p-Hydroxyanilinium bisulfate is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique structure allows for various chemical modifications, making it a valuable compound in organic synthesis.
Biology and Medicine: In biological research, this compound is used in the study of enzyme mechanisms and as a model compound for understanding the behavior of similar biological molecules
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of p-Hydroxyanilinium bisulfate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyl group can form hydrogen bonds with other molecules, while the anilinium ion can participate in electrostatic interactions. These interactions can influence the reactivity and stability of the compound in different environments.
Comparison with Similar Compounds
p-Aminophenol: Similar in structure but lacks the bisulfate anion.
p-Nitroaniline: Contains a nitro group instead of a hydroxyl group.
p-Toluidine: Contains a methyl group instead of a hydroxyl group.
Uniqueness: p-Hydroxyanilinium bisulfate is unique due to the presence of both a hydroxyl group and a bisulfate anion. This combination imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in certain chemical reactions. The bisulfate anion also contributes to the compound’s stability and makes it suitable for various applications in research and industry.
Properties
IUPAC Name |
hydrogen sulfate;(4-hydroxyphenyl)azanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.H2O4S/c7-5-1-3-6(8)4-2-5;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDCIMUWVJXQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[NH3+])O.OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63084-98-0 |
Source


|
| Record name | Phenol, 4-amino-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63084-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
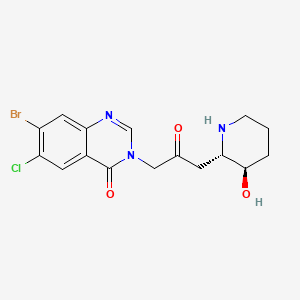
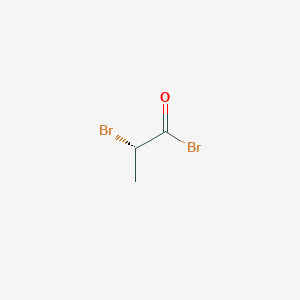
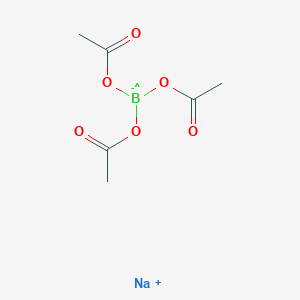
![5-METHOXY-[1,1'-BIPHENYL]-2-AMINE](/img/structure/B7887496.png)
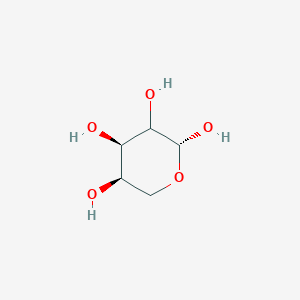
![1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B7887516.png)
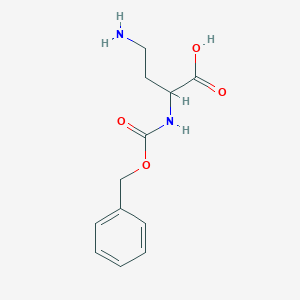
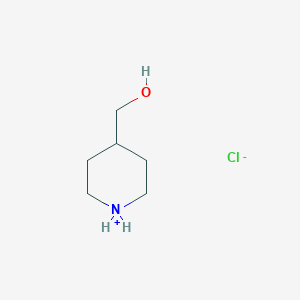
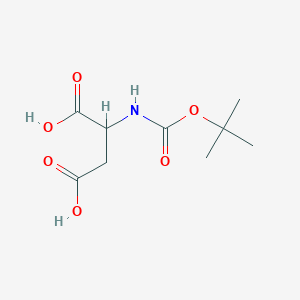
![sodium;4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenolate](/img/structure/B7887547.png)

